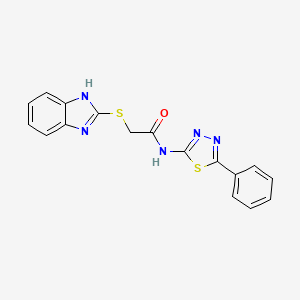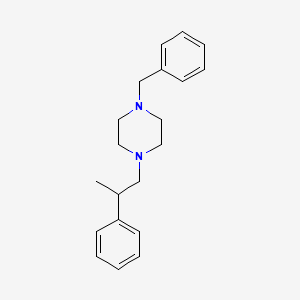![molecular formula C18H15N3O4 B5028735 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5028735.png)
1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains nitrogen and oxygen atoms in its structure.
Mechanism of Action
The mechanism of action of 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and disrupt the microtubule network in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inducing apoptosis in cancer cells, making it a valuable tool for studying cancer treatment.
However, one of the limitations of using this compound in lab experiments is its low yield in the synthesis process. This can make it difficult to obtain sufficient quantities of the compound for experiments.
Future Directions
There are several future directions for research on 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone. One direction is to study the potential of this compound as an anticancer agent in vivo. Another direction is to study the potential of this compound as a hole-transporting material in OLEDs. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Synthesis Methods
The synthesis of 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone involves the reaction of 2-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde with N-methyl-N-nitroso-p-toluenesulfonamide (MNPTS) in the presence of a catalyst such as copper(II) triflate. The reaction proceeds through a cycloaddition reaction to form the oxadiazole ring in the structure. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone has potential applications in various scientific research fields. One of the main applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Another application of this compound is in the field of organic electronics, where it has been studied for its potential as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has shown good thermal stability and high hole mobility, making it a promising candidate for use in OLEDs.
properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-(7-methyl-3-oxido-6-phenylmethoxypyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-yl)ethanone |
InChI |
InChI=1S/C18H15N3O4/c1-11-16(12(2)22)17-14(8-9-15-18(17)19-25-21(15)23)20(11)24-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI Key |
VBKCSOATXSGXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1OCC3=CC=CC=C3)C=CC4=[N+](ON=C42)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5028653.png)
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-3-methylbenzamide](/img/structure/B5028661.png)

![1-(4-methylphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B5028668.png)

![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-chloropyridine](/img/structure/B5028685.png)
![2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B5028691.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5028694.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028705.png)
![ethyl 4-({5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5028733.png)

![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5028749.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide](/img/structure/B5028756.png)